BenchChemオンラインストアへようこそ!

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Anti-mycobacterial Tuberculosis drug discovery Indolizinone SAR

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 72130-68-8, molecular formula C₁₁H₁₃NO₄, MW 223.23 g/mol) is a heterocyclic small molecule belonging to the 7-hydroxy-2,3-dihydro-1H-indolizin-5-one structural class. It features a fused bicyclic tetrahydroindolizine core bearing a C7 hydroxyl group, a C5 ketone, and an ethyl ester at the C8 carboxylate position.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 72130-68-8
Cat. No. B1505772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
CAS72130-68-8
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCN2C(=O)C=C1O
InChIInChI=1S/C11H13NO4/c1-2-16-11(15)10-7-4-3-5-12(7)9(14)6-8(10)13/h6,13H,2-5H2,1H3
InChIKeyNWSKLPDPUFBJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 72130-68-8): Core Scaffold Identity and Procurement-Relevant Specifications


Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 72130-68-8, molecular formula C₁₁H₁₃NO₄, MW 223.23 g/mol) is a heterocyclic small molecule belonging to the 7-hydroxy-2,3-dihydro-1H-indolizin-5-one structural class [1]. It features a fused bicyclic tetrahydroindolizine core bearing a C7 hydroxyl group, a C5 ketone, and an ethyl ester at the C8 carboxylate position . This compound was originally prepared via the reaction of Δ¹-pyrrolines with activated malonate derivatives (the 'magic malonates' methodology) and was reported as part of a series evaluated for anti-mycobacterial activity [1]. Commercially, it is available from multiple specialty chemical suppliers at standardized purity grades of 95% and ≥98% (HPLC) [2], with pricing tiered by quantity (e.g., 250 mg at £128.00, 1 g at £318.00 from one major vendor) .

Why Ethyl 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate Cannot Be Swapped with In-Class Indolizinone Analogs Without Empirical Re-Validation


Within the 7-hydroxy-5-oxo-tetrahydroindolizine chemotype, even conservative structural modifications produce non-linear shifts in biological activity that preclude generic substitution without experimental re-characterization. The parent study by Dannhardt et al. (1987) demonstrated that anti-mycobacterial potency within this series is highly substituent-dependent: among the evaluated 7-hydroxy-2,3-dihydro-1H-indolizin-5-ones, only specific substitution patterns reached a minimum inhibitory concentration (MIC) of 16 μg/mL against Mycobacterium tuberculosis H37Ra, while other closely related congeners showed weaker or absent activity [1]. More broadly, the 2021 study of 1,2,3-trisubstituted indolizines targeting mycobacterial InhA revealed that ethyl ester-bearing analogs exhibited differential activity against multidrug-resistant M. tuberculosis strains (MIC 16–64 µg/mL) compared to non-ester or methyl-ester variants within the same series [2]. These data demonstrate that ester identity (ethyl vs. methyl vs. free acid), substitution position (C8 vs. C3 carboxylate), and presence/absence of additional ring substituents (e.g., C6-methyl) each independently modulate target engagement, cellular permeability, and metabolic susceptibility. Consequently, sourcing a 'similar-looking' indolizinone in place of CAS 72130-68-8—absent matched head-to-head data—introduces an unquantifiable risk of potency loss, altered selectivity, or divergent physicochemical behavior in downstream applications.

Quantitative Differentiation Evidence for Ethyl 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate vs. Closest Analogs: A Comparator-Based Procurement Guide


Evidence Dimension 1: Anti-Mycobacterial Activity – C8-Ethyl Ester Is Required for Maintaining the 7-Hydroxyindolizinone Pharmacophore in Validated Hit Series

CAS 72130-68-8 was explicitly synthesized and evaluated within the seminal 1987 Dannhardt et al. anti-mycobacterial study that identified the 7-hydroxy-2,3-dihydro-1H-indolizin-5-one scaffold as a validated hit series against Mycobacterium tuberculosis H37Ra [1]. In this study, the most active compounds (designated 3b and 3f) achieved MIC values of 16 μg/mL against M. tuberculosis H37Ra, while showing no activity against Escherichia coli B or Staphylococcus aureus ATCC 25923, indicating a degree of mycobacterial selectivity [1]. The C8-ethyl ester substitution pattern of CAS 72130-68-8 places it structurally within the active-subset of this hit series, whereas the C8-free carboxylic acid analog (CAS 116993-46-5) and the C8-methyl ester analog (CAS 37704-45-3) represent distinct compounds whose activity was not individually resolved in the published data [1]. Without matched head-to-head MIC data for each positional ester variant, substitution of one ester for another cannot be assumed to preserve the anti-mycobacterial potency level observed in the parent series.

Anti-mycobacterial Tuberculosis drug discovery Indolizinone SAR

Evidence Dimension 2: C8-Ethyl Ester vs. C8-Methyl Ester – Physicochemical and Procurement Differentiation Between CAS 72130-68-8 and CAS 37704-45-3

The closest purchasable analog to CAS 72130-68-8 is the C8-methyl ester derivative Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 37704-45-3) [1]. These two compounds differ solely by the ester alkyl group (ethyl, –CH₂CH₃, vs. methyl, –CH₃), yet this single-carbon difference produces measurable changes in physicochemical properties relevant to both biological assay behavior and synthetic utility. The ethyl ester (CAS 72130-68-8) has a molecular weight of 223.23 g/mol and calculated LogP of approximately 0.68 , while the methyl ester (CAS 37704-45-3) has a molecular weight of 209.20 g/mol with a correspondingly lower predicted LogP . This LogP difference of approximately 0.3–0.5 log units is consistent with the known Hansch π contribution of a methylene group (~0.5) and may translate into differential membrane permeability, aqueous solubility, and metabolic esterase susceptibility between the two esters. Furthermore, the broader indolizine literature demonstrates that ethyl ester-bearing indolizines exhibit distinct anti-tubercular activity profiles from methyl ester variants against MDR-MTB strains (MIC ranges: ethyl ester series 16–64 µg/mL) [2], reinforcing that ester identity is not a trivial variable.

Physicochemical profiling Ester SAR Indolizinone analogs

Evidence Dimension 3: Positional Carboxylate Comparison – C8-Ethyl Ester (CAS 72130-68-8) vs. C3-Carboxylate Regioisomer (CAS 2197422-77-6)

A structurally informative comparator is Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate (CAS 2197422-77-6), which relocates the ester functionality from the C8 to the C3 position of the tetrahydroindolizine core while retaining the C7-hydroxy and C5-oxo groups . This positional isomerism represents a fundamental change in the electronic and steric environment of the ester pharmacophore: the C8 carboxylate is conjugated with the C7 hydroxyl and C5 carbonyl in a vinylogous ester/ketone system, whereas the C3 carboxylate sits on the saturated pyrrolidine ring segment, electronically decoupled from the enolizable 5-oxo-7-hydroxy motif. Preliminary biological profiling of CAS 2197422-77-6 has focused on general antimicrobial screening rather than the specific anti-mycobacterial assay system used for the Dannhardt series, meaning no cross-comparable MIC data exist between the C8 and C3 regioisomers . This absence of matched-assay data means any assumption of equipotency between C8- and C3-carboxylate indolizinones is empirically unsupported.

Regioisomer SAR Carboxylate positional scanning Indolizinone scaffold

Evidence Dimension 4: C6-Unsubstituted Core vs. C6-Methyl Derivative – Differential Synthetic Tractability and Biological Starting Point

The closest ethyl ester analog bearing an additional substituent is Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 116993-42-1), which introduces a methyl group at the C6 position . This C6-methyl substitution blocks one of the two available positions on the enolizable 5-oxo-7-hydroxy system (positions C6 and C8), thereby altering both the tautomeric equilibrium and the sites available for further chemical elaboration (e.g., halogenation, Mannich reactions, or cross-coupling). For medicinal chemistry programs seeking an unencumbered scaffold for diversification, CAS 72130-68-8 provides an open C6 position that can be selectively functionalized, whereas CAS 116993-42-1 is pre-occupied at this site. Within the Dannhardt 1987 study, certain C6-substituted derivatives were among the most active compounds evaluated, indicating that C6 substitution can be potency-enhancing [1]; however, the specific activity of the C6-methyl ethyl ester (CAS 116993-42-1) was not individually resolved in the publicly indexed data.

Scaffold diversification C6-substitution SAR Indolizinone synthetic handle

Evidence Dimension 5: Commercial Availability and Purity Tier Comparison – CAS 72130-68-8 Offers Verified Multi-Vendor Supply with Defined Specifications

Procurement reliability is a critical differentiator when selecting among closely related indolizinone building blocks. CAS 72130-68-8 is currently stocked and supplied by multiple independent vendors with documented purity specifications, including Fluorochem (95% purity, UK/Germany/China stock) , Shenzhen Regis Biotechnology (HPLC purity ≥98%) [1], CymitQuimica (95% minimum) , and MolCore (98%) . In contrast, several comparator analogs exhibit more limited commercial footprints: the C8-methyl ester CAS 37704-45-3 is available from fewer verified suppliers with purity typically at 96% ; the C3-carboxylate regioisomer CAS 2197422-77-6 is stocked by a single specialty vendor ; and the C6-methyl ethyl ester CAS 116993-42-1, while available at 98% purity, is primarily sourced from one or two suppliers . The broader multi-vendor availability of CAS 72130-68-8 reduces single-supplier dependency risk and enables competitive pricing, with published list prices providing budget transparency (£128/250 mg, £318/1 g at Fluorochem; €93/100 mg at CymitQuimica) .

Chemical procurement Supply chain verification Purity tier comparison

Recommended Research and Industrial Application Scenarios for Ethyl 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate Based on Verified Differentiation Evidence


Scenario 1: Hit Validation and SAR Expansion in Anti-Mycobacterial Drug Discovery Programs

CAS 72130-68-8 is the appropriate ethyl ester entry point for medicinal chemistry teams seeking to replicate, validate, or expand upon the Dannhardt et al. (1987) 7-hydroxyindolizinone anti-mycobacterial hit series [1]. As a structural congener of lead compounds 3b and 3f (MIC = 16 μg/mL against M. tuberculosis H37Ra), this compound provides the C8-ethyl ester reference scaffold for systematic SAR exploration at the unsubstituted C6 position, the ester alkoxy group, and the saturated pyrrolidine ring. Programs should prioritize CAS 72130-68-8 over the C8-methyl ester (CAS 37704-45-3) or the C3-carboxylate regioisomer (CAS 2197422-77-6) because only the C8-ethyl ester pattern aligns with the substitution framework of the only peer-reviewed, experimentally active anti-mycobacterial indolizinone series published to date [1]. The broader 2021 InhA-targeting indolizine study independently corroborates that ethyl ester substitution is associated with anti-MDR-TB activity in trisubstituted indolizine chemotypes [2], providing a convergent rationale for retaining the ethyl ester in hit-to-lead optimization.

Scenario 2: Late-Stage Diversification Scaffold for Focused Indolizinone Libraries

For synthetic chemistry groups constructing focused libraries via late-stage functionalization, CAS 72130-68-8 offers the most versatile diversification platform among commercially available 7-hydroxy-5-oxo-tetrahydroindolizine building blocks. The unsubstituted C6 position provides a reactive site for electrophilic aromatic substitution, halogenation, or metal-catalyzed cross-coupling, enabling regioselective installation of aryl, heteroaryl, or alkyl diversity elements [1]. In contrast, the C6-methyl analog CAS 116993-42-1 has this position blocked, reducing the accessible chemical space per scaffold molecule [2]. The ethyl ester at C8 further serves as a modifiable handle: it can be hydrolyzed to the free carboxylic acid for amide coupling, reduced to the primary alcohol, or transesterified to access alternative ester prodrugs. The 95%–98% purity range available from multiple vendors is sufficient for direct use in parallel synthesis workflows without additional purification.

Scenario 3: Physicochemical Reference Standard for Indolizinone Property Profiling

CAS 72130-68-8 can serve as a well-characterized physicochemical reference compound for establishing baseline property profiles in indolizinone-focused programs. With a defined molecular weight (223.23 g/mol), calculated LogP (~0.68), polar surface area (68.53 Ų), one hydrogen bond donor, and five hydrogen bond acceptors [1], this compound occupies a favorable property space for lead-like molecules. The availability of both the ethyl ester (CAS 72130-68-8) and methyl ester (CAS 37704-45-3) analogs [2] from commercial sources enables matched-pair analysis of the ester methylene contribution to LogP, solubility, permeability, and metabolic stability—generating SAR data directly transferable to ester optimization strategies across multiple chemotypes. The documented hazard classification (H302, H315, H319, H335; GHS07) provides clear handling guidelines for laboratory safety protocols.

Scenario 4: Multi-Year Research Programs Requiring Supply Chain Redundancy

For academic or industrial laboratories planning extended SAR campaigns (>12 months) where consistent scaffold supply is critical, CAS 72130-68-8 provides the most resilient procurement pathway among this compound class. With at least four independent verified suppliers offering the compound at standardized purity grades (95%–≥98% HPLC) [1][2], programs can mitigate single-supplier disruption risk through dual- or multi-sourcing strategies. Published list prices (£128/250 mg, £318/1 g at Fluorochem; €93/100 mg at CymitQuimica) [1][2] provide budget forecasting benchmarks that are unavailable for single-sourced comparator compounds where pricing is opaque or inquiry-only. The compound's solid physical form at ambient temperature and recommended storage at 2–8°C are compatible with standard laboratory storage infrastructure.

Quote Request

Request a Quote for Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.